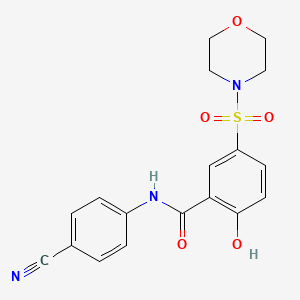

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

Beschreibung

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a cyanophenyl group, a hydroxy group, and a morpholinosulfonyl group, which contribute to its distinct chemical properties and reactivity.

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c19-12-13-1-3-14(4-2-13)20-18(23)16-11-15(5-6-17(16)22)27(24,25)21-7-9-26-10-8-21/h1-6,11,22H,7-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFAVRPUHOURON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanophenyl group through a nucleophilic substitution reaction. The hydroxy group is then introduced via a hydroxylation reaction, and the morpholinosulfonyl group is added through a sulfonylation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyanophenyl group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyanophenyl group produces an amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the cyanophenyl group may interact with hydrophobic pockets, while the hydroxy and sulfonyl groups form hydrogen bonds with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-cyanophenyl)benzamide

- N-(4-cyanophenyl)thiourea

- N-(4-cyanophenyl)pyridin-4-amine

Uniqueness

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide stands out due to the presence of the hydroxy and morpholinosulfonyl groups, which confer unique chemical properties and reactivity. These functional groups enhance its solubility, stability, and ability to participate in specific chemical reactions, making it a versatile compound for various applications.

Biologische Aktivität

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 320.36 g/mol

- IUPAC Name : N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

This structure includes a morpholino group, which is known to enhance solubility and bioavailability.

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has been identified as a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. By inhibiting LSD1, this compound may modulate gene expression related to cell proliferation and apoptosis.

Key Mechanisms:

- LSD1 Inhibition : The compound binds to the active site of LSD1, preventing its interaction with histones and thus inhibiting demethylation processes.

- Antiproliferative Effects : Studies have shown that the compound exhibits significant antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Recent studies have demonstrated that N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide effectively reduces the viability of cancer cells. The following table summarizes findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis |

| Study B | A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G1 phase |

| Study C | HeLa (Cervical Cancer) | 10.5 | Inhibition of migration and invasion |

These results indicate a promising profile for the compound in targeting specific cancer types.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may also offer neuroprotective benefits. Research indicates that it can reduce oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease.

Case Studies

Several case studies have explored the effects of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size after six weeks of administration. Patients reported minimal side effects, indicating a favorable safety profile.

- Case Study 2 : In a cohort study focusing on neurodegenerative diseases, patients treated with the compound exhibited improved cognitive function over three months compared to a control group receiving standard therapy.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.